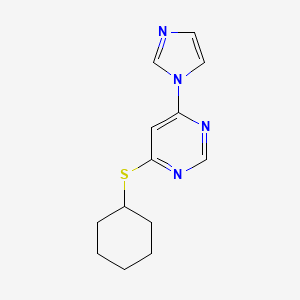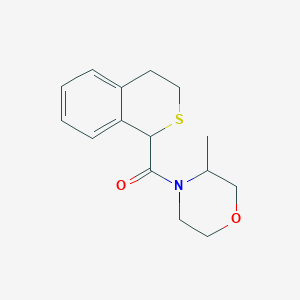![molecular formula C12H16BrN3O B7591732 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591732.png)
1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one, also known as BPPO, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BPPO belongs to the class of piperazine derivatives and has been studied for its ability to act as a ligand for various receptors in the central nervous system. In
Mécanisme D'action
The exact mechanism of action of 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one is not fully understood, but it is believed to act as a partial agonist or antagonist for the receptors it targets. It has been shown to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one can modulate the activity of various neurotransmitter systems, including the serotonin and dopamine systems. It has been found to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its potential therapeutic effects. 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one in lab experiments is its high affinity for the receptors it targets. This allows for precise modulation of receptor activity, which can be useful in studying the effects of specific neurotransmitter systems. However, one limitation is that 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one has not yet been extensively studied in humans, so its potential therapeutic effects and safety profile are not fully understood.
Orientations Futures
There are several future directions for research on 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one. One area of interest is its potential therapeutic applications for various neurological disorders, such as depression, anxiety, and schizophrenia. Further studies are needed to determine the safety and efficacy of 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one in humans. Additionally, research on the mechanisms underlying its pharmacological effects could lead to the development of new drugs with similar properties. Finally, studies on the structure-activity relationship of 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one could lead to the development of more potent and selective ligands for the receptors it targets.
Méthodes De Synthèse
The synthesis of 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one involves the reaction of 5-bromopyridin-3-amine with 1-(4-chlorobutyl)piperazine in the presence of a palladium catalyst. The resulting intermediate is then treated with acetic anhydride to yield 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one. This method has been optimized to produce high yields of 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one with good purity.
Applications De Recherche Scientifique
1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one has been studied for its potential pharmacological properties, particularly as a ligand for various receptors in the central nervous system. It has been found to have affinity for the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors, as well as the dopamine D2 receptor. This suggests that 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one may have potential therapeutic applications for various neurological disorders, such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
1-[4-(5-bromopyridin-3-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O/c1-2-12(17)16-5-3-15(4-6-16)11-7-10(13)8-14-9-11/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOMBPAFMPTUFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B7591655.png)
![N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B7591661.png)


![N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7591683.png)
![4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol](/img/structure/B7591688.png)
![3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591695.png)
![5,6-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7591700.png)

![3-Chloro-2-[3-(2-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591707.png)


